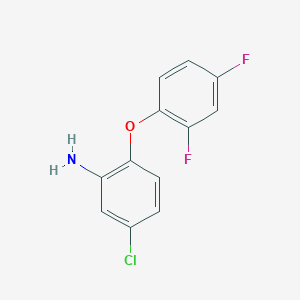

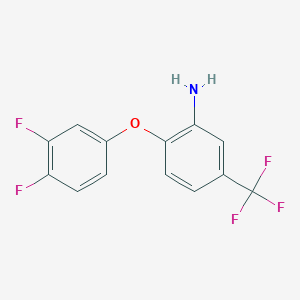

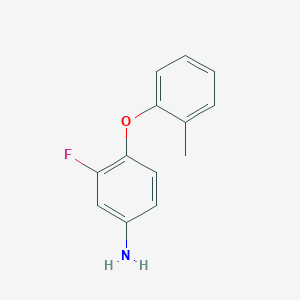

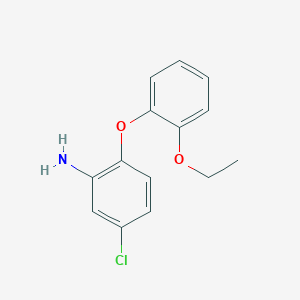

3-Fluoro-4-(2-methoxyphenoxy)phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of fluorine-bearing heterocyclic compounds is described using 2-fluoroacrylic building blocks, which could be related to the synthesis of the target compound due to the presence of fluorine and methoxy groups . Another paper discusses the synthesis of a BACE1 inhibitor, which involves a Friedel-Crafts reaction and a subsequent aminohydantoin formation, indicating the complexity and multi-step nature of synthesizing such fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite complex, as seen in the synthesis and crystal structure analysis of a compound with a triazole ring and fluorophenoxy groups . The dihedral angles and intermolecular hydrogen bonding play significant roles in stabilizing the structure, which could be relevant when considering the molecular structure of "3-Fluoro-4-(2-methoxyphenoxy)phenylamine".

Chemical Reactions Analysis

The reactivity of fluorinated compounds can vary widely. For example, the synthesis of a fluorinated chromene derivative involves a nucleophilic substitution reaction . This suggests that the target compound might also undergo similar reactions, given the presence of a reactive fluorine atom and the potential for nucleophilic attack on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can affect the compound's polarity, boiling point, and metabolic stability. The papers do not directly provide data on the physical and chemical properties of "3-Fluoro-4-(2-methoxyphenoxy)phenylamine", but they do discuss properties of related compounds. For instance, the crystal packing and conformational flexibility of a methoxyphenylazo compound are analyzed, which could be extrapolated to understand the solid-state properties of the target compound .

科学的研究の応用

1. Synthesis and Structural Analysis

Research has demonstrated the utilization of compounds with structures similar to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine in the synthesis of complex molecular structures. For instance, Allcock et al. (1991) explored the synthesis and structure of phosphazene-(ETA 6-arene)chromium tricarbonyl derivatives, highlighting the role of fluoro and phenoxy substituents in the formation of these compounds (Allcock, Dembek, Bennett, Manners, & Parvez, 1991).

2. Fluorinated Heterocyclic Compounds

Shi, Wang, and Schlosser (1996) utilized the fluoroacrylic building blocks, closely related to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine, for the synthesis of various fluorine-bearing heterocyclic compounds. This study emphasizes the versatility of such compounds in the creation of pyrazolones, pyrimidines, and coumarines (Shi, Wang, & Schlosser, 1996).

3. Crystal Structure Analysis

In a 2009 study, Xu Liang synthesized and analyzed the crystal structure of a compound structurally similar to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine. This research contributes to the understanding of the molecular and crystal structure of fluorophenoxy phenyl compounds (Xu Liang, 2009).

4. Luminescence and Transport Properties

Tong et al. (2004) investigated the impact of polar side groups like methoxy, fluoro, and chloro on the luminescence and transport properties of naphthyl phenylamine compounds. This study is significant in understanding how these substituents affect the physical properties of such compounds (Tong, So, Ng, Leung, Yeung, & Lo, 2004).

5. Fluorescent Probes and Metal Recognition

Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, which are structurally related to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine. These compounds demonstrated specific chelation with metal cations and potential applications in cellular metal staining (Hong, Lin, Hsieh, & Chang, 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-fluoro-4-(2-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXTTBOFQFYLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-methoxyphenoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)